5-amino-N-(2-ethoxyphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2-ethoxyphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 5-amino-N-(2-ethoxyphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the amino group: This step involves the reduction of a nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction where the ethoxy group is introduced to the phenyl ring.
Formation of the carbamoyl group: This involves the reaction of an amine with a chloroformate to form the carbamoyl group.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
5-amino-N-(2-ethoxyphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include hydrogen gas, potassium permanganate, chloroformate, and various catalysts.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-ethoxyphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 5-amino-N-(2-ethoxyphenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide include other triazole derivatives such as:
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound has shown potential as a dual inhibitor of Bcr-Abl and histone deacetylase, making it a candidate for cancer therapy.
Pyridinium salts:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
5-amino-1-(2-anilino-2-oxoethyl)-N-(2-ethoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-2-28-15-11-7-6-10-14(15)22-19(27)17-18(20)25(24-23-17)12-16(26)21-13-8-4-3-5-9-13/h3-11H,2,12,20H2,1H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJGXMXVUMDNFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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